3-[2-[4-(1-Methyl-6-oxopyridazin-4-yl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one
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Overview
Description
3-[2-[4-(1-Methyl-6-oxopyridazin-4-yl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole core linked to a piperazine ring, which is further connected to a pyridazinone moiety. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(1-Methyl-6-oxopyridazin-4-yl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole core, followed by the introduction of the piperazine ring and finally the attachment of the pyridazinone group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-(1-Methyl-6-oxopyridazin-4-yl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenated solvents and catalysts like palladium on carbon are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-[2-[4-(1-Methyl-6-oxopyridazin-4-yl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-[4-(1-Methyl-6-oxopyridazin-4-yl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Steviol Glycoside: A natural sweetener with a glycoside structure, known for its high sweetness and stability.
1-Boc-pyrazole-4-boronic acid pinacol ester: A boronic acid derivative used in organic synthesis.
Uniqueness
What sets 3-[2-[4-(1-Methyl-6-oxopyridazin-4-yl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields.
Properties
IUPAC Name |
3-[2-[4-(1-methyl-6-oxopyridazin-4-yl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-20-17(24)12-14(13-19-20)22-9-6-21(7-10-22)8-11-23-15-4-2-3-5-16(15)26-18(23)25/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYMHSYZSCLUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N2CCN(CC2)CCN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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